

Structure Elucidation of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-(Methyl(phenyl)amino)nicotinaldehyde
Cat. No.:	B566913

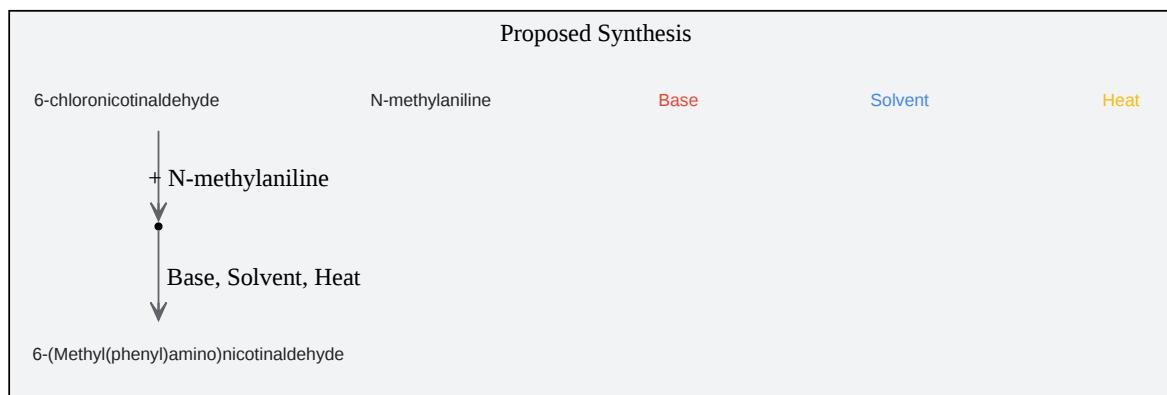
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of **6-(Methyl(phenyl)amino)nicotinaldehyde**. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document outlines a plausible and scientifically rigorous approach to its synthesis and characterization based on established chemical principles and data from structurally related compounds. This guide details a proposed synthetic pathway, delineates comprehensive experimental protocols for its synthesis and purification, and presents a representative set of spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) for its structural confirmation. All data is presented in a clear, tabular format to facilitate understanding and comparison. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes, adhering to specified formatting guidelines.

Introduction


6-(Methyl(phenyl)amino)nicotinaldehyde, with the chemical formula $\text{C}_{13}\text{H}_{12}\text{N}_2\text{O}$, is a substituted pyridine derivative.^[1] The presence of an aldehyde group on the pyridine ring,

coupled with a tertiary amine substituent, makes it an interesting scaffold for medicinal chemistry and materials science. The elucidation of its precise chemical structure is fundamental for understanding its reactivity, potential biological activity, and for ensuring its purity and identity in any application. This guide serves to provide a detailed framework for its structural characterization.

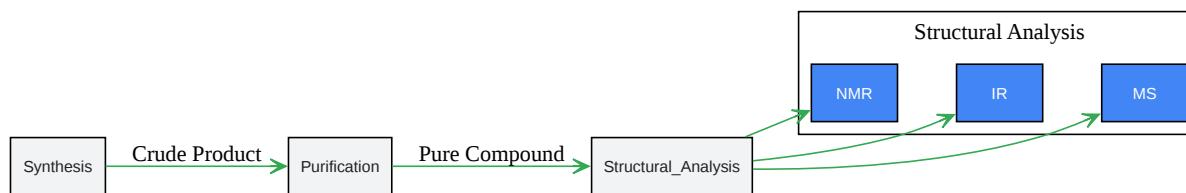
Proposed Synthesis

A plausible synthetic route to **6-(Methyl(phenyl)amino)nicotinaldehyde** involves a nucleophilic aromatic substitution reaction. The proposed starting materials are 6-chloronicotinaldehyde and N-methylaniline. The reaction would proceed via the displacement of the chloro group on the pyridine ring by the secondary amine of N-methylaniline, likely facilitated by a base.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **6-(Methyl(phenyl)amino)nicotinaldehyde**.


Experimental Protocol: Synthesis of **6-(Methyl(phenyl)amino)nicotinaldehyde**

This protocol is a representative procedure based on general methods for similar nucleophilic aromatic substitutions.

- **Reaction Setup:** To a solution of 6-chloronicotinaldehyde (1.0 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-methylaniline (1.2 eq) and a non-nucleophilic base, for example, potassium carbonate (K_2CO_3 , 2.0 eq) or sodium hydride (NaH, 1.5 eq).
- **Reaction Conditions:** The reaction mixture is heated to a temperature between 80-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **6-(Methyl(phenyl)amino)nicotinaldehyde**.

Structure Elucidation Workflow

The structural confirmation of the synthesized compound would follow a standard analytical workflow involving multiple spectroscopic techniques.

[Click to download full resolution via product page](#)

Caption: General workflow for the structure elucidation of a synthesized compound.

Spectroscopic Data and Analysis

The following tables summarize the expected quantitative data from the spectroscopic analysis of **6-(Methyl(phenyl)amino)nicotinaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.85	s	1H	Aldehyde-H
8.50	d	1H	Pyridine-H2
7.75	dd	1H	Pyridine-H4
7.40	t	2H	Phenyl-H (meta)
7.25	t	1H	Phenyl-H (para)
7.10	d	2H	Phenyl-H (ortho)
6.70	d	1H	Pyridine-H5
3.50	s	3H	N- CH_3

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
192.5	C=O (Aldehyde)
160.0	Pyridine-C6
152.0	Pyridine-C2
145.0	Phenyl-C (ipso)
138.0	Pyridine-C4
130.0	Phenyl-C (meta)
128.5	Phenyl-C (para)
127.0	Phenyl-C (ortho)
125.0	Pyridine-C3
108.0	Pyridine-C5
40.0	N-CH ₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920	Medium	C-H stretch (aliphatic)
~2820, ~2720	Medium	C-H stretch (aldehyde)
~1700	Strong	C=O stretch (aldehyde)
~1600, ~1490	Strong	C=C stretch (aromatic)
~1350	Strong	C-N stretch
~1250	Medium	C-O stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
212.09	[M] ⁺
213.10	[M+H] ⁺
183.08	[M-CHO] ⁺

Conclusion

The structural elucidation of **6-(Methyl(phenyl)amino)nicotinaldehyde** can be confidently achieved through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. The proposed synthesis via nucleophilic aromatic substitution is a high-yielding and straightforward approach. The combination of NMR, IR, and MS data provides unambiguous evidence for the connectivity and functional groups present in the molecule. The representative data and protocols presented in this guide offer a solid framework for the synthesis, purification, and characterization of this compound for research and development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-(Methyl(phenyl)amino)nicotinaldehyde | C13H12N2O | CID 76848695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure Elucidation of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b566913#6-methyl-phenyl-amino-nicotinaldehyde-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com